Dorsomorphin, also known as Compound C, is a widely used, cell-permeable small molecule inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6. It functions as an ATP-competitive inhibitor for AMPK with a Ki of approximately 109 nM. Its dual activity makes it a critical tool for research in cellular metabolism, developmental biology, and signal transduction, but this same characteristic necessitates careful consideration when selecting it over more specific analogs.
Selecting a BMP or AMPK pathway inhibitor requires precision, as seemingly minor structural or formulation differences lead to vastly different experimental outcomes. Substituting Dorsomorphin with its analogs, such as LDN-193189 or DMH1, is inappropriate when the research goal involves AMPK, as these derivatives were specifically designed for greater selectivity towards BMP receptors and lack significant AMPK activity. Furthermore, Dorsomorphin itself has significant off-target effects on VEGFR2, a characteristic not shared by DMH1. The choice between the free base (Dorsomorphin) and the dihydrochloride salt is also a critical procurement decision; the salt form offers significantly improved aqueous solubility, which is crucial for certain buffer systems and in vivo applications, while the free base is typically used for stock solutions in organic solvents like DMSO. Treating these compounds as interchangeable introduces uncontrolled variables that can compromise data reproducibility and interpretation.
Dorsomorphin is distinguished by its potent, dual inhibition of both AMPK and BMP type I receptors. It inhibits AMPK with a Ki of 109 nM and ALK2, a key BMP receptor, with an IC50 of 148.1 nM. This contrasts sharply with its more selective analog, DMH1, which potently inhibits ALK2 (IC50 = 107.9 nM) but has no detectable inhibitory activity against AMPK. This makes Dorsomorphin the specific choice for studies requiring AMPK inhibition or well-characterized dual inhibition.
| Evidence Dimension | Kinase Inhibition (IC50/Ki) |
| Target Compound Data | AMPK Ki: 109 nM; ALK2 IC50: 148.1 nM |
| Comparator Or Baseline | DMH1: AMPK Inhibition = None Detected; ALK2 IC50 = 107.9 nM |
| Quantified Difference | DMH1 lacks the AMPK inhibitory activity characteristic of Dorsomorphin. |
| Conditions | In vitro cell-free kinase assays. |
For researchers studying AMPK-dependent processes, more selective BMP inhibitors like DMH1 are unsuitable substitutes for Dorsomorphin.
A critical differentiator for Dorsomorphin is its potent off-target inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), with a reported IC50 of 25.1 nM. This activity is largely absent in the more selective analog DMH1, which shows no significant inhibition of VEGFR2. This makes Dorsomorphin unsuitable for studies where clean inhibition of BMP is required, but essential for contexts where its multi-kinase profile is either desired or needs to be accounted for, particularly in angiogenesis research.
| Evidence Dimension | Off-Target Kinase Inhibition (IC50) |
| Target Compound Data | VEGFR2 (KDR) IC50: 25.1 nM |
| Comparator Or Baseline | DMH1: VEGFR2 (KDR) Inhibition = None Detected |
| Quantified Difference | Dorsomorphin is a potent VEGFR2 inhibitor, while DMH1 is highly selective against it. |
| Conditions | In vitro kinase assay using purified human enzymes. |
Procurement of Dorsomorphin over DMH1 is incorrect for selective BMP studies but necessary if the known VEGFR2 off-target effect is part of the experimental design.
While effective, Dorsomorphin is a less potent inhibitor of BMP signaling compared to its direct analog, LDN-193189. In cell-based assays, LDN-193189 inhibits ALK2 with an IC50 of 5 nM, whereas Dorsomorphin is active in the mid-nanomolar to low-micromolar range for BMP pathway inhibition (e.g., IC50 = 470 nM for BMP4-induced SMAD phosphorylation). This means significantly higher concentrations of Dorsomorphin are required to achieve the same level of BMP pathway blockade as LDN-193189, increasing the risk of off-target effects.
| Evidence Dimension | BMP Pathway Inhibition (IC50) |
| Target Compound Data | ~470 nM (BMP4-induced SMAD1/5/8 phosphorylation) |
| Comparator Or Baseline | LDN-193189: 5 nM (ALK2 inhibition in cells) |
| Quantified Difference | LDN-193189 is approximately 94-fold more potent in inhibiting the BMP pathway in cellular assays. |
| Conditions | Cell-based reporter and phosphorylation assays. |
For applications requiring maximal and specific BMP inhibition at the lowest possible concentration, LDN-193189 is the superior procurement choice over Dorsomorphin.
The choice between Dorsomorphin free base and its dihydrochloride salt form is a critical processability decision. The free base is largely insoluble in water but dissolves readily in DMSO. In contrast, the dihydrochloride salt form (CAS 1219168-18-9) demonstrates significantly improved solubility in aqueous buffers, reaching approximately 1 mg/mL in PBS (pH 7.2). This property is essential for preparing organic solvent-free aqueous solutions for direct application in certain cell culture or in vivo models.
| Evidence Dimension | Solubility in Aqueous Buffer (PBS) |
| Target Compound Data | Dorsomorphin (Free Base): Insoluble |
| Comparator Or Baseline | Dorsomorphin Dihydrochloride: ~1 mg/mL |
| Quantified Difference | The salt form is soluble while the free base is not, enabling different formulation strategies. |
| Conditions | Phosphate-buffered saline (PBS), pH 7.2. |
Procuring the dihydrochloride salt is necessary for protocols that cannot tolerate DMSO or require direct dissolution in aqueous media, simplifying experimental setup and avoiding solvent-induced artifacts.
Dorsomorphin is the appropriate tool compound when the primary goal is the chemical inhibition of AMPK to study its role in metabolism, autophagy, or cellular energy sensing. Its well-characterized Ki of 109 nM provides a quantitative basis for experimental design, though its concurrent inhibition of BMP signaling must be considered as a potential confounding factor.
Due to its potent inhibition of both BMP receptors and VEGFR2, Dorsomorphin is suited for studies aiming to understand the combined roles of these pathways in angiogenesis. In this context, more selective analogs like DMH1, which lack VEGFR2 activity, would fail to replicate the compound's full biological effect.
As a first-generation compound with a known profile of primary targets (AMPK, ALK2/3/6) and a major off-target (VEGFR2), Dorsomorphin serves as a valuable benchmark or control. It can be used to validate findings from more selective inhibitors or to screen for phenotypes resulting from the simultaneous inhibition of multiple pathways.
For in vivo studies or cell-based assays sensitive to organic solvents, the Dorsomorphin dihydrochloride salt is the correct formulation to procure. Its enhanced solubility in aqueous buffers facilitates easier preparation and administration compared to the free base, which requires a DMSO-based stock solution.
Irritant